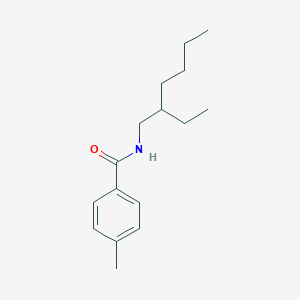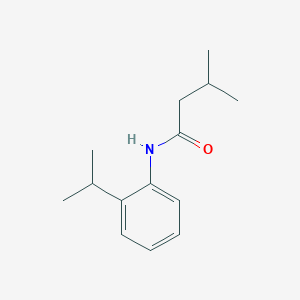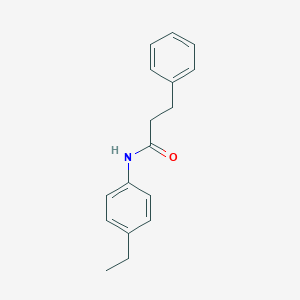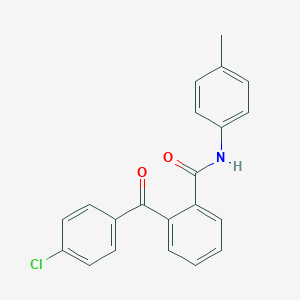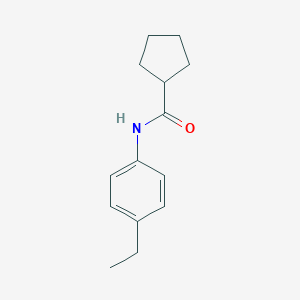![molecular formula C18H17NO6 B291554 Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
Dimethyl 5-[(phenoxyacetyl)amino]isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-[(phenoxyacetyl)amino]isophthalate, commonly known as DPI, is a small molecule inhibitor that has been widely used in scientific research to study various biological processes. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells.
作用机制
DPI inhibits the activity of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) binding site of the enzyme. This prevents the transfer of electrons from NADPH to FAD, which is required for the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate. DPI is a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects. It has been used to study the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in inflammation, cancer, and cardiovascular diseases. DPI has been shown to reduce the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in cells, which can lead to a reduction in inflammation. It has also been shown to inhibit the growth of cancer cells by reducing the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate. In addition, DPI has been used to study the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in cardiovascular diseases such as hypertension and atherosclerosis.
实验室实验的优点和局限性
DPI has several advantages for lab experiments. It is a potent inhibitor of NADPH oxidase, making it a useful tool for studying the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in various biological processes. DPI is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, DPI has some limitations as well. It is a small molecule inhibitor, meaning that it may not be specific to NADPH oxidase and may inhibit other enzymes as well. In addition, DPI may have off-target effects that could interfere with the interpretation of experimental results.
未来方向
There are several future directions for research on DPI. One area of research is the development of more specific inhibitors of NADPH oxidase. This could help to reduce the off-target effects of DPI and improve the specificity of inhibition. Another area of research is the use of DPI in combination with other inhibitors or drugs. This could help to enhance the efficacy of DPI and improve its therapeutic potential. Finally, further research is needed to fully understand the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in various biological processes and to determine the potential therapeutic applications of DPI in treating various diseases.
合成方法
The synthesis of DPI involves the reaction of 5-aminoisophthalic acid with phenoxyacetic acid chloride in the presence of dimethylformamide and triethylamine. The resulting product is then purified using column chromatography to obtain the final product, DPI. The chemical structure of DPI is shown below:
科学研究应用
DPI has been extensively used in scientific research to study the role of NADPH oxidase in various biological processes. NADPH oxidase is an enzyme that is involved in the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate, which are important signaling molecules in cells. DPI inhibits the activity of NADPH oxidase, thereby reducing the production of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate. This has been used to study the role of Dimethyl 5-[(phenoxyacetyl)amino]isophthalate in various biological processes such as inflammation, cancer, and cardiovascular diseases.
属性
分子式 |
C18H17NO6 |
|---|---|
分子量 |
343.3 g/mol |
IUPAC 名称 |
dimethyl 5-[(2-phenoxyacetyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-17(21)12-8-13(18(22)24-2)10-14(9-12)19-16(20)11-25-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,19,20) |
InChI 键 |
DLEFVDAXTUHWQU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)OC |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



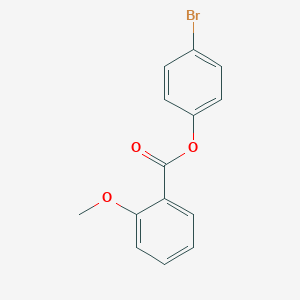



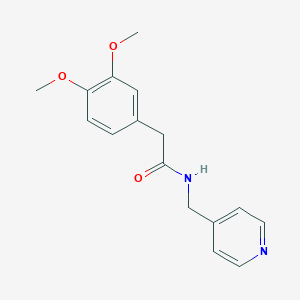
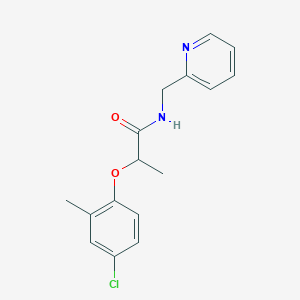

![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

